2,3,4-Trihydroxybenzonitrile
Overview
Description
2,3,4-Trihydroxybenzonitrile is an organic compound with the molecular formula C7H5NO3 It is characterized by the presence of three hydroxyl groups attached to a benzene ring, along with a nitrile group
Scientific Research Applications
2,3,4-Trihydroxybenzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of liquid crystalline materials and other organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Future Directions
The synthesis and investigation of 2,3,4-Trihydroxybenzonitrile-based liquid crystalline trimers represent a step forward towards the design and synthesis of single component room temperature nematic materials with unique properties for potential applications . These materials provide access to unique low molar mass nematics capable of forming freely suspended fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxybenzonitrile typically involves the hydroxylation of benzonitrile derivatives. One common method includes the use of gallic acid as a starting material, which undergoes decarboxylation to form pyrogallol. Pyrogallol is then subjected to nitrile formation reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of tannin structures from natural sources such as amur maple leaves. The extracted tannins are hydrolyzed to produce gallic acid, which is then decarboxylated to form pyrogallol. The final step involves the hydroxylation of pyrogallol to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trihydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers and esters.
Mechanism of Action
The mechanism of action of 2,3,4-Trihydroxybenzonitrile involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The nitrile group can also participate in interactions with nucleophiles, leading to various biochemical effects .
Comparison with Similar Compounds
- 2,3,4-Trihydroxybenzaldehyde
- 2,3,4-Trihydroxybenzoic acid
- 2,3,4-Trihydroxybenzophenone
Comparison: 2,3,4-Trihydroxybenzonitrile is unique due to the presence of the nitrile group, which imparts different reactivity compared to similar compounds like 2,3,4-Trihydroxybenzaldehyde and 2,3,4-Trihydroxybenzoic acid. The nitrile group allows for additional reactions such as reduction to amines, which are not possible with the aldehyde or carboxylic acid derivatives .
Properties
IUPAC Name |
2,3,4-trihydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXIMVVEQNCDGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548292 | |
Record name | 2,3,4-Trihydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15258-56-7 | |
Record name | 2,3,4-Trihydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15258-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trihydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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